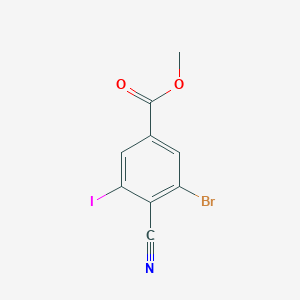

Methyl 3-bromo-4-cyano-5-iodobenzoate

Beschreibung

Methyl 3-bromo-4-cyano-5-iodobenzoate is a substituted benzoate ester featuring bromine, cyano, and iodine substituents on the aromatic ring. This compound is of significant interest in organic synthesis due to its multifunctional reactivity, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The presence of halogens (Br, I) and a cyano group imparts distinct electronic and steric properties, influencing its solubility, stability, and reactivity compared to simpler benzoate derivatives .

Eigenschaften

CAS-Nummer |

1805419-51-5 |

|---|---|

Molekularformel |

C9H5BrINO2 |

Molekulargewicht |

365.95 g/mol |

IUPAC-Name |

methyl 3-bromo-4-cyano-5-iodobenzoate |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |

InChI-Schlüssel |

KXJOGTZPCUSJRH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C(=C1)I)C#N)Br |

Kanonische SMILES |

COC(=O)C1=CC(=C(C(=C1)I)C#N)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 3-amino-4-hydroxy-5-iodobenzoate (CAS: 597562-25-9)

This compound, described in , shares the methyl benzoate backbone and iodine substituent but differs in the other functional groups (amino and hydroxyl vs. bromo and cyano). Key distinctions include:

- Reactivity: The amino and hydroxyl groups in the latter compound enable nucleophilic reactions (e.g., acylation, alkylation), whereas the bromo and cyano groups in Methyl 3-bromo-4-cyano-5-iodobenzoate favor electrophilic substitutions or transition-metal-catalyzed couplings (e.g., Suzuki or Ullmann reactions).

- Solubility: The polar hydroxyl and amino groups enhance solubility in polar solvents (e.g., water or ethanol), whereas the bromo and cyano substituents reduce polarity, favoring solubility in dichloromethane or THF .

Methyl Esters with Halogen Substituents

Comparatively:

- Boiling/Melting Points: Heavier halogens (Br, I) increase molecular weight and likely elevate melting points compared to non-halogenated analogs. For instance, methyl salicylate (, Table 3) melts at −8°C, while Methyl 3-bromo-4-cyano-5-iodobenzoate is expected to have a higher melting point due to halogen-induced lattice stabilization.

- Stability : Iodine’s larger atomic radius may reduce thermal stability compared to brominated analogs due to weaker C–I bonds .

Methyl Esters in Natural Products

lists methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester and communic acid derivatives. These lack halogen or cyano groups but share ester functionality. Key differences:

- Synthetic Utility: Natural methyl esters are typically derived from terpenoids and lack the halogen/cyano reactivity required for synthetic modifications.

- Biological Activity: Natural esters often exhibit antimicrobial or anti-inflammatory properties, while halogenated benzoates like Methyl 3-bromo-4-cyano-5-iodobenzoate are tailored for targeted reactivity in drug synthesis .

Research Findings and Challenges

- Synthetic Pathways: outlines procedures for triazine-linked benzoates, suggesting analogous methods (e.g., halogenation/cyanation of methyl benzoate precursors) could apply to Methyl 3-bromo-4-cyano-5-iodobenzoate .

- Analytical Limitations: No direct chromatographic or spectroscopic data for the target compound exists in the provided evidence, unlike natural esters in or simpler analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.